molecular formula C10H23NO B14728667 5-(Pentan-2-ylamino)pentan-1-ol CAS No. 6622-30-6

5-(Pentan-2-ylamino)pentan-1-ol

Cat. No.: B14728667
CAS No.: 6622-30-6
M. Wt: 173.30 g/mol
InChI Key: RVONAQORJXSCAG-UHFFFAOYSA-N
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Description

5-(Pentan-2-ylamino)pentan-1-ol is an organic compound with the molecular formula C10H23NO. It is a type of alcohol that contains both an amino group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pentan-2-ylamino)pentan-1-ol typically involves the reaction of pentan-2-amine with pentanal in the presence of a reducing agent. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Common solvents include ethanol or methanol.

    Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow reactors. These methods ensure consistent quality and higher yields. The use of automated systems and controlled environments helps in maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in 5-(Pentan-2-ylamino)pentan-1-ol can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form various amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of pentan-2-one or pentanal.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-(Pentan-2-ylamino)pentan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Pentan-2-ylamino)pentan-1-ol involves its interaction with various molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biochemical pathways and influence physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Pentan-1-ol: A simple alcohol with a similar carbon chain but lacks the amino group.

    Pentan-2-amine: Contains the amino group but lacks the hydroxyl group.

    2-Amino-1-pentanol: Similar structure but with the amino and hydroxyl groups on adjacent carbons.

Uniqueness

5-(Pentan-2-ylamino)pentan-1-ol is unique due to the presence of both the amino and hydroxyl groups on a non-adjacent carbon chain. This structural feature allows it to participate in a wider range of chemical reactions and makes it a valuable compound in various applications.

Properties

CAS No.

6622-30-6

Molecular Formula

C10H23NO

Molecular Weight

173.30 g/mol

IUPAC Name

5-(pentan-2-ylamino)pentan-1-ol

InChI

InChI=1S/C10H23NO/c1-3-7-10(2)11-8-5-4-6-9-12/h10-12H,3-9H2,1-2H3

InChI Key

RVONAQORJXSCAG-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NCCCCCO

Origin of Product

United States

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